Benz(3,4)indolo(1,2-a)benzimidazole
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Overview
Description
Benz(3,4)indolo(1,2-a)benzimidazole is a complex heterocyclic compound that features a fusion of benzene, indole, and benzimidazole rings. This unique structure imparts significant chemical stability and diverse biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(3,4)indolo(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with indole derivatives under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, including continuous flow reactors. These methods ensure consistent product quality and yield while minimizing reaction times and resource consumption .
Chemical Reactions Analysis
Types of Reactions
Benz(3,4)indolo(1,2-a)benzimidazole undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or modified biological activities .
Scientific Research Applications
Benz(3,4)indolo(1,2-a)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Benz(3,4)indolo(1,2-a)benzimidazole involves its interaction with various molecular targets, including enzymes and DNA. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the indole fusion.
Indole: Contains the indole moiety but not the benzimidazole ring.
Indolo(2,3-a)pyrrolo(3,4-c)carbazole: Another complex heterocyclic compound with similar biological activities.
Uniqueness
Benz(3,4)indolo(1,2-a)benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for diverse functionalization, making it a versatile compound in various research applications .
Properties
CAS No. |
20620-82-0 |
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Molecular Formula |
C17H10N2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2,9-diazapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),3,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C17H10N2/c1-2-9-14-13(8-1)18-17-12-7-3-5-11-6-4-10-15(16(11)12)19(14)17/h1-10H |
InChI Key |
ISINGYZTIIWJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
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